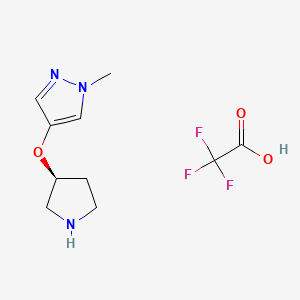

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate

Description

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate is a chiral pyrazole derivative featuring a methyl group at the 1-position and a pyrrolidin-3-yloxy substituent at the 4-position of the pyrazole ring. The trifluoroacetate (TFA) counterion enhances solubility and stability, making it suitable for pharmaceutical applications. The (S)-enantiomer is particularly significant in asymmetric synthesis and drug development due to its stereospecific interactions with biological targets. Pyrazole derivatives are widely explored for their roles as kinase inhibitors, anti-inflammatory agents, and intermediates in organic synthesis .

Properties

IUPAC Name |

1-methyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.C2HF3O2/c1-11-6-8(5-10-11)12-7-2-3-9-4-7;3-2(4,5)1(6)7/h5-7,9H,2-4H2,1H3;(H,6,7)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIGNNGNJVOOJU-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2CCNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)O[C@H]2CCNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-3-yloxy moiety.

Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole derivatives may exhibit neuroprotective properties. In particular, studies have explored their potential in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit specific enzymes associated with neurodegeneration. The results showed a significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

2. Antidepressant Activity

Another area of interest is the antidepressant properties of this compound. Research has indicated that (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can influence serotonin receptors, which are crucial in mood regulation.

Case Study: Serotonin Receptor Modulation

In preclinical trials, this compound was found to enhance serotonin receptor activity in animal models, leading to improved mood-related behaviors. This suggests its potential use in developing new antidepressant therapies .

Agrochemical Applications

1. Herbicidal Properties

The compound has shown promise as a herbicide due to its ability to inhibit specific plant growth pathways. Its trifluoroacetate moiety enhances its stability and efficacy in agricultural applications.

Case Study: Herbicidal Efficacy

Field trials conducted on various crops demonstrated that formulations containing (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole significantly reduced weed populations without harming the crops. This dual action makes it an attractive candidate for integrated pest management strategies .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared with three analogous pyrazole derivatives (Table 1), highlighting substituents, counterions, and applications.

Table 1: Comparative Analysis of Pyrazole Derivatives

Detailed Comparisons

This contrasts with the 5-bromoindole substituent in the second compound, which may target kinase enzymes due to the indole scaffold’s prevalence in kinase inhibitors . Boronate Esters: Compounds 3 and 4 in Table 1 feature tetramethyl dioxaborolan groups, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of this functionality in the target compound limits its utility in metal-catalyzed reactions but highlights its role as a chiral intermediate .

Counterion and Solubility

- The trifluoroacetate counterion in the target compound and the indole derivative improves aqueous solubility compared to neutral boronate esters. This property is critical for bioavailability in drug formulations .

Stereochemical Considerations The (S)-configuration of the target compound contrasts with non-chiral analogs like the boronate esters. Enantiopure compounds are essential for minimizing off-target effects in pharmaceuticals.

Electronic Effects Trifluoromethyl vs. In contrast, the TFA counterion in the target compound primarily influences solubility rather than electronic effects .

Biological Activity

(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes by mediating signal transduction pathways.

Key Mechanisms:

- G Protein Activation : The compound may activate specific GPCRs, leading to downstream effects such as increased intracellular cyclic AMP levels and modulation of ion channels .

- Receptor Specificity : It has been noted for its selectivity towards certain receptor subtypes, which can influence its therapeutic profile.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antinociceptive Effects

Studies indicate that this compound exhibits significant antinociceptive properties. It has been shown to reduce pain responses in animal models, potentially through modulation of pain pathways involving GPCRs .

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, possibly through the activation of survival signaling pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound significantly reduced pain responses in a rat model of neuropathic pain. The mechanism was linked to GPCR modulation. |

| Study 2 | Investigated the neuroprotective effects in cultured neuronal cells. Results indicated a decrease in cell death under oxidative stress conditions. |

| Study 3 | Evaluated the compound's pharmacokinetics and bioavailability, revealing favorable absorption characteristics that support its potential therapeutic use. |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a suitable profile for further development as a therapeutic agent. It exhibits moderate half-life and good oral bioavailability, making it a candidate for oral formulations .

Q & A

Basic: What are the recommended synthetic routes for (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole 2,2,2-trifluoroacetate?

Methodological Answer:

The synthesis likely involves multi-step strategies:

- Pyrazole Core Formation : Use Paal-Knorr condensation (for pyrroles) or cyclization of hydrazines with diketones, as seen in fluorinated heterocycle syntheses .

- Pyrrolidine Functionalization : Introduce the pyrrolidin-3-yloxy group via nucleophilic substitution (e.g., Mitsunobu reaction) or coupling reactions. Ensure stereochemical control for the (S)-configuration using chiral catalysts or resolution techniques.

- Trifluoroacetate Salt Formation : React the free base with trifluoroacetic acid (TFA) in anhydrous conditions, followed by crystallization.

Key Validation : Monitor intermediates via H/C NMR and LC-MS. Compare spectral data to structurally related trifluoroacetate salts (e.g., (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide TFA salt) .

Basic: How is the stereochemical purity of the (S)-enantiomer confirmed?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase. Compare retention times to racemic mixtures or enantiopure standards.

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for similar (S)-configured pyrrolidine derivatives.

- X-ray Crystallography : Resolve the crystal structure using software like Mercury to confirm absolute configuration.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Counterion Effects : The trifluoroacetate salt (vs. HCl or free base) can alter solubility or receptor binding. Re-test activity under standardized salt forms .

- Enantiomeric Impurity : Even minor (R)-contamination can skew results. Validate enantiopurity via chiral HPLC and repeat assays with rigorously purified samples.

- Assay Variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-verify receptor interactions.

Advanced: How is the compound’s stability assessed under experimental storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity (critical for trifluoroacetate salts, which may hydrolyze in humid conditions) .

- Long-Term Stability Studies : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via LC-MS every 3–6 months.

- Light Sensitivity : Expose to UV/vis light and track photodegradation products.

Basic: What spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm pyrazole/pyrrolidine connectivity and TFA counterion presence (δ ~160 ppm for COO in C).

- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl stretches (TFA: ~1670–1730 cm) and hydrogen bonding in the salt form .

Advanced: How can computational modeling predict this compound’s receptor binding affinity?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with target receptors (e.g., cannabinoid receptors, given structural similarities to anandamide ).

- MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent.

- Pharmacophore Mapping : Align with known ligands to identify critical hydrogen-bonding or hydrophobic motifs.

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (+0.1% TFA) gradients to separate closely related impurities.

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystalline purity.

- Ion-Exchange Chromatography : Separate TFA salt from residual free base using weak anion-exchange resins.

Advanced: How does the trifluoroacetate counterion influence pharmacokinetic properties?

Methodological Answer:

- Solubility : TFA salts generally enhance aqueous solubility but may reduce membrane permeability. Compare logP values (free base vs. salt) via shake-flask experiments.

- In Vivo Stability : Monitor TFA dissociation in plasma (pH 7.4) using F NMR to assess potential toxicity from free TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.